molecular formula C20H12Cl2N2OS B2983907 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide CAS No. 307326-07-4

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide

Cat. No. B2983907
CAS RN: 307326-07-4
M. Wt: 399.29
InChI Key: PJJCBYSEEHKHLH-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and are the subject of extensive research .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the benzothiazole core structure. The benzothiazole core is a bicyclic system consisting of a benzene ring fused to a thiazole ring .

Scientific Research Applications

Antitumor Activities and Mechanisms

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide and its derivatives have been extensively studied for their potent and selective antitumor activities. These compounds have shown significant inhibition against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. The mechanism of action, although not fully defined, is believed to involve metabolism, where the compound undergoes biotransformation in sensitive cell lines, suggesting a novel mode of action. Metabolic transformations include N-acetylation and oxidation, with the nature of the 3'-substituent dictating the predominant process. In vitro studies have confirmed that N-acetylation drastically affects the chemotherapeutic efficacy of these compounds, whereas certain acyl derivatives retain selective antitumor activity (Chua et al., 1999).

Applications in Organic Chemistry

Research on this compound derivatives has contributed to the understanding of organic N-halogen compounds, providing insights into preparative studies and the formation of novel compounds through reactions with dimethyl sulfide and sodium hydroxide. These studies have laid the groundwork for synthesizing complex molecules with potential applications in medicinal chemistry and beyond (Fuchigami & Odo, 1977).

Material Science Applications

Benzothiazole derivatives, including those similar to this compound, have shown promise in material science applications, particularly in luminescent materials and pH sensors. These derivatives exhibit tunable excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes, leading to multifluorescence emissions. Such characteristics make them suitable for the highly sensitive detection of physiological pH levels and the development of white-light-emitting devices, highlighting their versatility beyond biological applications (Li et al., 2018).

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2OS/c21-12-9-10-13(15(22)11-12)19(25)23-16-6-2-1-5-14(16)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJCBYSEEHKHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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